Product packaging for MT-45-d11 dihydrochloride(Cat. No.:CAS No. 2747914-21-0)

MT-45-d11 dihydrochloride

Cat. No.: B10769526
CAS No.: 2747914-21-0
M. Wt: 432.5 g/mol
InChI Key: PDTBWROWBIVSFO-SWZFWARRSA-N
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Description

MT-45-d11 dihydrochloride is a deuterium-labeled analog of the synthetic opioid receptor agonist MT-45, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. The incorporation of eleven deuterium atoms results in a distinct mass shift that enables precise and unambiguous identification and quantification of the native MT-45 compound in complex biological matrices. This high-purity standard is critical for advancing research in forensic toxicology, where it facilitates the accurate determination of MT-45 concentrations in serum, urine, and tissue samples. Furthermore, it is an indispensable tool for conducting in-depth pharmacokinetic and metabolic stability studies, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) profiles of the parent compound with exceptional accuracy and minimal interference. The mechanism of action for the parent MT-45 molecule involves potent agonism of the μ-opioid receptor (MOR), which is associated with its analgesic effects and potential for abuse. By utilizing this deuterated standard, scientists can ensure data integrity and reproducibility in their investigations, contributing to a more rigorous understanding of the pharmacodynamics and toxicological profile of this class of compounds. This product is intended for analytical and research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34Cl2N2 B10769526 MT-45-d11 dihydrochloride CAS No. 2747914-21-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2747914-21-0

Molecular Formula

C24H34Cl2N2

Molecular Weight

432.5 g/mol

IUPAC Name

1-(1,2-diphenylethyl)-4-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)piperazine;dihydrochloride

InChI

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/i3D2,8D2,9D2,14D2,15D2,23D;;

InChI Key

PDTBWROWBIVSFO-SWZFWARRSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])([2H])[2H])[2H].Cl.Cl

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for Mt 45 D11 Dihydrochloride

General Synthetic Routes for Deuterated Piperazine (B1678402) Derivatives

The introduction of deuterium (B1214612) into piperazine-containing molecules can be accomplished through several established strategies. These methods generally involve either the use of deuterated reagents to build the ring system or the direct exchange of hydrogen for deuterium on a pre-formed piperazine ring.

One common approach involves the reduction of piperazine precursors, such as amides or imides, using a deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄ or LAD) is a powerful reagent frequently employed for this purpose. For instance, the reduction of an appropriate amide or imide precursor with LAD can yield a piperazine ring with deuterium atoms at specific positions. usask.ca A more comprehensive deuteration of the piperazine ring can be achieved by reducing a piperazine-dione intermediate, which allows for the introduction of multiple deuterium atoms simultaneously. usask.ca

Another strategy involves the stepwise construction of the piperazine ring onto a molecular scaffold, incorporating the deuterium label during one of the synthetic steps, often via reduction with LAD. usask.ca Alternatively, a pre-deuterated piperazine, such as piperazine-d8, can be used as a building block (synthon) in a coupling reaction with the remainder of the target molecule. researchgate.net This method is particularly useful when the desired deuteration is confined to the piperazine ring itself. A patent for deuterated piperazine derivatives outlines the use of corresponding deuterated reagents within standard synthetic protocols to achieve the desired isotopically labeled final product. google.com

StrategyKey Reagent/PrecursorDescriptionReference
Reductive Deuteration of PrecursorsLithium Aluminum Deuteride (LAD)Reduction of amide, imide, or piperazine-dione precursors to form a deuterated piperazine ring. usask.ca
Stepwise Ring ConstructionLAD / Other Deuterated ReagentsBuilding the piperazine ring sequentially on a scaffold, with a deuteration step included in the sequence. usask.ca
Use of Deuterated SynthonsPiperazine-d8Coupling a fully deuterated piperazine building block with other molecular fragments. researchgate.net

Regiospecific Deuteration Strategies for the Cyclohexyl Moiety of MT-45-d11 Dihydrochloride (B599025)

For MT-45-d11 dihydrochloride, the synthetic challenge lies in the specific and complete deuteration of the cyclohexyl group. This requires methods that can replace all eleven hydrogen atoms on a cyclohexane (B81311) ring with deuterium, a process known as perdeuteration.

Catalytic Hydrogen-Deuterium Exchange (H/D exchange) is a primary technique for incorporating deuterium into organic molecules. researchgate.netsnnu.edu.cn This process involves exposing the substrate—in this case, a cyclohexane precursor—to a deuterium source in the presence of a metal catalyst. The most common and cost-effective deuterium source is deuterium oxide (D₂O), or heavy water. mdpi.comnih.govnih.gov Deuterium gas (D₂) is another effective, albeit more specialized, deuterating agent. thalesnano.com

The reaction mechanism typically involves the reversible activation of C-H bonds on the catalyst surface, allowing for the exchange of hydrogen atoms with deuterium from the surrounding medium. nih.gov Achieving complete deuteration to form a d11-cyclohexyl group often requires forcing conditions, such as elevated temperatures and pressures, and prolonged reaction times to drive the exchange equilibrium towards the fully deuterated product. mdpi.comthalesnano.com

An alternative to H/D exchange is reductive deuteration. This involves the reduction of an unsaturated or functionalized precursor, such as cyclohexene (B86901) or cyclohexanone (B45756), using a deuterium source. For example, the catalytic hydrogenation of cyclohexene using D₂ gas and a palladium catalyst would yield cyclohexane-d12. Similarly, the reduction of cyclohexanone-d10 (B56445) with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or LAD could also be employed.

The choice of catalyst is paramount for achieving efficient and selective deuteration. Heterogeneous catalysts, particularly platinum-group metals (PGMs) supported on materials like carbon, are widely used. researchgate.net

Palladium (Pd), Platinum (Pt), and Rhodium (Rh): Catalysts like Pd/C and Pt/C are effective for H/D exchange reactions using D₂O as the deuterium source. mdpi.comgoogle.com Reaction conditions can be tuned to optimize deuterium incorporation; for instance, microwave activation at elevated temperatures (e.g., 120 °C) has been shown to drive H/D exchange to completion. mdpi.com

Iridium (Ir) and Ruthenium (Ru): Modern homogeneous catalysts, such as iridium complexes with N-heterocyclic carbene (NHC) ligands, exhibit high activity and selectivity, often surpassing traditional catalysts like Crabtree's catalyst. researchgate.netacs.org These advanced catalysts can operate under milder conditions and offer greater functional group tolerance. acs.org Ruthenium catalysts are also recognized for their utility in selective hydrogen isotope exchange. researchgate.net

Raney Nickel (Ra-Ni): This is a classic, cost-effective catalyst that can be used for deuteration by refluxing a substrate in D₂O. nih.gov

Reaction conditions must be carefully controlled. The choice of solvent is critical; aprotic solvents are often preferred to prevent the catalyst from promoting H/D exchange with the solvent instead of the intended substrate. thalesnano.com Temperature and pressure are key variables that are adjusted to maximize both the reaction rate and the level of deuterium incorporation. mdpi.comthalesnano.com

CatalystDeuterium SourceTypical ConditionsKey CharacteristicsReference
Pd/CD₂O120 °C, MicrowaveEffective for complete H/D exchange. mdpi.com
Iridium NHC ComplexesD₂O or D₂Mild temperaturesHigh activity and selectivity, good functional group tolerance. researchgate.netacs.org
Raney NickelD₂ORefluxClassic, cost-effective method. nih.gov
Pt/CD₂OElevated temperaturesFavorable for aromatic ring H/D exchange but also applicable to alkanes. nih.gov

Deuterium Exchange and Incorporation Techniques

Chemical Derivatization Pathways for this compound Precursors

The final step in synthesizing MT-45-d11 involves coupling the perdeuterated cyclohexyl group with the 1-(1,2-diphenylethyl)piperazine (B3064160) core. This is typically achieved through reductive amination. A plausible synthetic pathway involves reacting 1-(1,2-diphenylethyl)piperazine with cyclohexanone-d10.

In this pathway, the amine of the piperazine derivative reacts with the deuterated cyclohexanone to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to form the final C-N bond. If a deuterated reducing agent such as sodium triacetoxyborodeuteride or sodium cyanoborodeuteride is used, the eleventh deuterium atom is incorporated onto the carbon atom that was formerly the carbonyl carbon, completing the formation of the cyclohexyl-d11 group. The final product is then typically converted to its dihydrochloride salt for stability and ease of handling. nih.gov

Optimization of Reaction Yields and Purity in Deuterated Analog Synthesis

The goal in synthesizing an analytical standard like MT-45-d11 is to maximize both the chemical yield and the isotopic purity (i.e., the percentage of deuterium incorporation). Optimization is an empirical process involving the systematic adjustment of reaction parameters.

Screening of Reaction Conditions: Key parameters such as temperature, reaction time, solvent, and catalyst choice are systematically varied to find the optimal conditions. For example, studies on H/D exchange have shown that increasing the temperature can significantly enhance the conversion to the deuterated product. mdpi.com Similarly, screening different bases or solvents can improve both yield and deuterium incorporation. nih.gov

Stoichiometry of Reagents: The relative amounts of the substrate, catalyst, and deuterating agent are critical. A brief screening of different stoichiometries can reveal the most efficient combination, minimizing the use of expensive deuterated reagents while maximizing the yield. rsc.org

Catalyst Selection and Loading: The choice of catalyst can dramatically influence the outcome. Less active catalysts may be chosen to selectively deuterate one part of a molecule over another, while highly active catalysts like iridium complexes may be used to achieve high deuterium incorporation under mild conditions. thalesnano.comacs.org

Purity and Isotopic Enrichment: Achieving high chemical and isotopic purity (typically ≥98% for reference standards) is essential. caymanchem.com Optimization aims to minimize side reactions and levels of under- or over-deuteration. Following the reaction, purification techniques such as column chromatography or recrystallization are employed to isolate the target compound with the desired purity. nih.govrsc.org An analysis of the final product by NMR and mass spectrometry is used to confirm its structure and determine the precise level of deuterium incorporation. mdpi.com

Advanced Analytical Characterization of Mt 45 D11 Dihydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in confirming the molecular structure of novel or modified compounds. For MT-45-d11 dihydrochloride (B599025), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a full profile of its chemical architecture and isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

In ¹H NMR spectroscopy of a deuterated compound, the most apparent feature is the disappearance of signals corresponding to protons that have been replaced by deuterium (B1214612). In the case of MT-45-d11 dihydrochloride, the signals for the eleven protons on the cyclohexyl ring are expected to be absent from the spectrum.

A ¹H NMR spectrum for the non-deuterated MT-45 dihydrochloride shows distinct signals for the aromatic, piperazine (B1678402), and cyclohexyl protons. swgdrug.org The introduction of deuterium in the cyclohexyl ring simplifies the spectrum significantly in the aliphatic region.

Deuterium isotope effects can also cause small shifts in the resonance of nearby protons, typically upfield (to a lower ppm value). These shifts, though often minor (less than 0.1 ppm), are a consequence of the different vibrational properties of the C-D bond compared to the C-H bond. huji.ac.il

Table 1: Predicted ¹H NMR Spectral Data for this compound in D₂O

Predicted Chemical Shift (ppm)MultiplicityAssignmentNotes
~7.1-7.4MultipletAromatic protonsUnaffected by deuteration on the cyclohexyl ring.
~3.5-3.8MultipletPiperazine ring protonsMay experience minor upfield shifts due to proximity to the d11-cyclohexyl group.
~1.0-2.0-Cyclohexyl protonsSignals absent due to deuteration.

This table is predictive and based on published data for non-deuterated MT-45 and known deuterium isotope effects. Specific shifts may vary. swgdrug.orgmdpi.com

In ¹³C NMR, carbons bonded directly to deuterium exhibit significant changes. The signals for these carbons are often broadened and split into multiplets due to C-D coupling, and their intensity is greatly reduced. olemiss.edu This phenomenon makes the signals of the deuterated cyclohexyl carbons in this compound difficult to observe under standard ¹³C NMR conditions.

Furthermore, deuterium substitution causes isotopic shifts in the signals of neighboring carbon atoms. Typically, a two-bond isotope effect (on the carbon adjacent to the C-D bond) results in an upfield shift of approximately 0.1-0.3 ppm per deuterium atom. rsc.org A smaller three-bond effect (0.02-0.04 ppm) may also be observed. rsc.org

Table 2: Predicted Changes in ¹³C NMR Spectrum for the Cyclohexyl Moiety of this compound

Carbon PositionExpected ObservationReason
C1' (attached to N)Signal significantly attenuated or absent, upfield shiftedDirect deuteration and C-D coupling
C2', C6'Signal significantly attenuated or absent, upfield shiftedDirect deuteration and C-D coupling
C3', C5'Signal significantly attenuated or absent, upfield shiftedDirect deuteration and C-D coupling
C4'Signal significantly attenuated or absent, upfield shiftedDirect deuteration and C-D coupling
Piperazine Carbons (adjacent to cyclohexyl)Minor upfield shiftTwo-bond deuterium isotope effect

This table is predictive, based on general principles of ¹³C NMR of deuterated compounds. olemiss.edursc.orgcdnsciencepub.com

Two-dimensional NMR techniques are instrumental in confirming the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between protons on the ethyl and phenyl groups and within the piperazine ring. The absence of cross-peaks corresponding to the cyclohexyl protons would further verify the location of deuteration.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. An HSQC spectrum of this compound would show correlations for the protonated carbons but would lack signals for the C-D bonds of the cyclohexyl ring, confirming the isotopic labeling.

These 2D experiments collectively provide unambiguous evidence of the compound's structural integrity and the specific sites of isotopic labeling. lgcstandards.comdoi.org

When dealing with limited sample quantities, as is often the case with synthesized reference materials, Microcryoprobe NMR technology is invaluable. These probes are cryogenically cooled, which dramatically increases the signal-to-noise ratio, allowing for the acquisition of high-quality NMR data from microgram-level samples. This enhanced sensitivity is crucial for obtaining detailed ¹³C and 2D NMR spectra for a compound like this compound, where sample availability may be restricted.

Two-Dimensional (2D) NMR Spectroscopy for Structural Connectivity

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a key analytical technique for confirming the molecular weight and providing information about the structure of a compound through its fragmentation pattern. For this compound, MS serves to verify the incorporation of eleven deuterium atoms.

The molecular weight of this compound is 432.5 g/mol . caymanchem.com In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the free base (C₂₄H₂₁D₁₁N₂). This would be 11 mass units higher than the non-deuterated MT-45.

The fragmentation pattern in MS provides a fingerprint of the molecule. For MT-45, characteristic fragments are observed at m/z 257 (base peak), 175, 166, 124, and 91 under electron impact (EI) conditions. In the deuterated analogue, fragments containing the cyclohexyl-d11 moiety would show a corresponding mass shift.

Table 3: Predicted Mass Spectral Fragments for MT-45-d11 vs. MT-45

Fragment DescriptionMT-45 m/z oup.comPredicted MT-45-d11 m/z
[M]⁺ (Molecular Ion)348359
[M - C₆H₁₁]⁺ (Loss of cyclohexyl)267267
[C₆H₅CHCH₂Ph]⁺181181
[C₆H₁₁N(CH₂)₂]⁺124135
[C₇H₇]⁺ (Tropylium ion)9191

This table is predictive and illustrates the expected mass shifts for key fragments. The actual observed fragments may vary based on ionization conditions.

This detailed mass spectral analysis, in conjunction with the comprehensive NMR data, provides definitive confirmation of the structure and isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous identification of novel psychoactive substances and their deuterated analogs. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of a molecule. This technique is particularly valuable for distinguishing between isobaric compounds, which have the same nominal mass but different elemental formulas.

For this compound, HRMS, typically using a Quadrupole Time-of-Flight (QTOF) mass spectrometer, would be employed to confirm the incorporation of the eleven deuterium atoms. The expected accurate mass of the protonated molecule [M+H]⁺ would be compared to the theoretical calculated mass. While specific HRMS data for MT-45-d11 is not widely published, the non-deuterated MT-45 has been characterized using ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS). researchgate.net Such analysis provides the basis for confirming the mass shift corresponding to the addition of eleven deuterium atoms in the labeled standard.

Table 1: Theoretical Mass Comparison of MT-45 and MT-45-d11

Compound Molecular Formula Theoretical Monoisotopic Mass (Da)
MT-45 C₂₄H₃₂N₂ 348.2566

This table presents theoretical mass values calculated based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidating Deuteration Sites

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of molecules, including the localization of isotopic labels. In an MS/MS experiment, the precursor ion of interest (in this case, the molecular ion of MT-45-d11) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure.

By comparing the MS/MS spectrum of MT-45-d11 with that of the unlabeled MT-45, the sites of deuteration can be inferred. Fragments containing deuterium atoms will exhibit a corresponding mass shift. For instance, if a fragment ion in the MT-45-d11 spectrum is 11 Daltons heavier than the corresponding fragment in the MT-45 spectrum, it indicates that all eleven deuterium atoms are located on that part of the molecule. Conversely, if a fragment shows no mass shift, it implies that the deuteration is on the portion of the molecule that was lost.

Table 2: Exemplary MS/MS Transitions for MT-45

Precursor Ion (m/z) Product Ion (m/z)
349.3 181.1

Data sourced from a study on the analysis of MT-45 in human whole blood. oup.com The corresponding transitions for MT-45-d11 would be expected to show a mass shift in the precursor ion and potentially in the product ions depending on the location of the deuterium atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Prior to mass analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The subsequent mass spectrum provides information on the molecular weight and fragmentation pattern of the analyte.

The non-deuterated analog, MT-45, has been characterized by GC-MS. researchgate.netnih.govnih.gov In the analysis of MT-45, prominent base peaks at m/z 91 and 257 have been identified in its mass spectrum. oup.com For MT-45-d11, GC-MS analysis would be expected to show a similar fragmentation pattern, but with mass shifts in the molecular ion and fragment ions containing the deuterium labels. The retention time would be expected to be very similar to that of the non-deuterated compound.

Table 3: GC-MS Parameters for MT-45 Analysis

Parameter Value
Column HP5-MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Injection Temperature 265°C
Detection Temperature 300°C

| Temperature Program | 60°C (2 min), then ramp to 300°C at 15°C/min |

This table presents typical GC-MS conditions used for the analysis of MT-45, as reported in the literature. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and QTOF-MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of compounds in complex biological matrices like blood and urine. oup.comnih.gov This technique is the most common platform where this compound is utilized as an internal standard for the accurate measurement of MT-45. soft-tox.org The chromatographic separation reduces matrix effects, and the MS/MS detection provides specificity.

LC-QTOF-MS combines the separation power of LC with the high mass accuracy of a TOF analyzer, enabling the identification and confirmation of compounds in complex samples. researchgate.net The use of MT-45-d11 in such analyses helps to correct for variations in sample preparation and instrument response, leading to more reliable quantitative results.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy have been used to characterize the non-deuterated MT-45. researchgate.netnih.gov The spectra are complex due to the number of bonds and functional groups in the molecule. For MT-45-d11, the IR and Raman spectra would be expected to be very similar to those of MT-45, with the most significant differences appearing in the regions corresponding to C-H bond vibrations. The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This shift can be a useful diagnostic tool for confirming deuteration.

Table 4: Key Spectroscopic Techniques for MT-45 Characterization

Technique Application Reference
ATR-FTIR Vibrational mode analysis (functional groups) researchgate.netnih.gov

This table summarizes the application of vibrational spectroscopy techniques for the characterization of the non-deuterated MT-45.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum can provide information about the presence of chromophores (light-absorbing groups) within the molecule.

In the context of MT-45 and its deuterated analog, the phenyl groups are the primary chromophores. While a standalone UV-Vis spectrum for MT-45 or MT-45-d11 is not extensively reported, UV detection is commonly used in High-Performance Liquid Chromatography (HPLC) analysis of these compounds. researchgate.net The substitution of hydrogen with deuterium does not significantly alter the electronic structure of the molecule, so the UV-Vis spectrum of MT-45-d11 is expected to be virtually identical to that of MT-45.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms and the molecular conformation can be established.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

The purity and isomeric composition of this compound are critical parameters for its use as an analytical internal standard. Chromatographic techniques are fundamental in verifying these attributes, offering high-resolution separation of the target compound from impurities and potential isomers. mpg.deucdavis.edu

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Method development focuses on optimizing separation parameters to resolve the main compound from any synthesis-related impurities or degradation products. A typical method involves a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Development of a robust HPLC method is crucial for accurate quantification. nih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method developed for the non-deuterated parent compound, MT-45, established a linear range for quantification, which is a critical aspect of method validation. nih.gov For this compound, gradient elution is often employed to enhance separation efficiency, where the proportion of the organic solvent is increased over the course of the analysis. Detection is typically achieved using a Diode-Array Detector (DAD) for purity profiling or a Mass Spectrometer (MS) for definitive identification and quantification. The use of a deuterated standard like MT-45-d11 is specifically intended for methods like LC-MS, where it serves as an ideal internal standard for the quantification of MT-45 in complex matrices.

Table 1: Example HPLC Method Parameters for this compound Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD (220 nm), MS (Positive ESI)

| Injection Volume | 5 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to provide significantly higher resolution, speed, and sensitivity compared to traditional HPLC. researchgate.net This enhanced resolution is particularly valuable for separating closely related isomers and challenging impurities that might co-elute in an HPLC separation. The characterization of the parent compound MT-45 has been performed using Ultra-Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UPLC-QToF-MS), highlighting the suitability of this high-resolution technique. researchgate.net

For this compound, a UHPLC method coupled with high-resolution mass spectrometry (HRMS) would be the definitive technique for confirming isotopic purity and separating any potential geometric or positional isomers. The increased peak capacity of UHPLC allows for a more comprehensive profile of the sample, ensuring the absence of minute impurities that could compromise its function as an internal standard.

Table 2: Illustrative UHPLC-HRMS Parameters for Isomeric Separation

Parameter Condition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 98% B over 8 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Q-TOF Mass Spectrometer

| Ionization Mode | Positive Electrospray (ESI+) |

Gas Chromatography (GC) for Volatile Compound Analysis

While this compound itself is a salt and thus not sufficiently volatile or thermally stable for direct GC analysis, the technique is valuable for assessing potential volatile impurities from the synthesis process. These could include residual solvents or volatile reagents. Furthermore, GC coupled with Mass Spectrometry (GC-MS) can be used to analyze the free base form of MT-45 after derivatization, or to analyze certain degradation products. The characterization of MT-45 has included GC-MS analysis. researchgate.net

Table 3: Representative GC-MS Conditions for Volatile Impurity Profiling

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (EI mode)

| Scan Range | 40-550 m/z |

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometric Confirmation

Elemental analysis and thermogravimetric analysis are crucial thermal analysis techniques that provide quantitative data on the elemental composition and thermal stability of this compound, thereby confirming its stoichiometry and purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orgeltra.com It is widely used to determine the thermal stability, moisture content, and composition of pharmaceutical compounds. torontech.com For this compound, a TGA scan would reveal its decomposition profile. The analysis can show initial mass loss corresponding to residual solvent or water, followed by the thermal decomposition of the compound at higher temperatures. impactfactor.org The resulting data, presented as a TGA curve, indicates the temperature at which the material begins to degrade, providing a measure of its thermal stability. torontech.com The final residual mass can also give an indication of any non-volatile inorganic impurities.

Research on Metabolic Pathways and Deuterium Kinetic Isotope Effects for Mt 45 and Its Deuterated Analogs

Theoretical Basis of Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Biotransformation

The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgaip.org This effect is particularly relevant in drug metabolism, where the breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step in a metabolic pathway. dovepress.com The basis for the KIE lies in the difference in zero-point vibrational energy between a C-H and a carbon-deuterium (C-D) bond. semanticscholar.org The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond. dovepress.comsemanticscholar.org

In the context of biotransformation, which is heavily reliant on enzyme systems like cytochrome P450 (CYP450), this difference in bond strength can lead to a slower rate of metabolism for a deuterated compound compared to its non-deuterated counterpart. dovepress.complos.org This is referred to as a "primary" KIE. The magnitude of the KIE is expressed as the ratio of the reaction rates (kH/kD). wikipedia.org For reactions involving C-H bond cleavage, this ratio is typically greater than 1, indicating a slower metabolism for the deuterated version. nih.gov By strategically replacing hydrogens at metabolically labile sites with deuterium, the metabolic stability of a drug can be enhanced, potentially leading to an improved pharmacokinetic profile. mdpi.com

In Vitro Metabolic Stability Studies of MT-45-d11 Dihydrochloride (B599025) and Non-Deuterated MT-45

While direct comparative metabolic stability studies between MT-45-d11 dihydrochloride and non-deuterated MT-45 are not extensively available in the public domain, the principles of KIE suggest that this compound, where the hydrogen atoms on the cyclohexyl group are replaced with deuterium, would exhibit increased metabolic stability. caymanchem.com The rationale is that the cyclohexyl moiety is a potential site for metabolic oxidation (hydroxylation), and the stronger C-D bonds would slow down this process.

Application of Human Liver Microsomes (HLMs) for Phase I Metabolism

Human liver microsomes are a standard in vitro tool for studying Phase I metabolism as they contain a high concentration of CYP450 enzymes. researchgate.netif-pan.krakow.pl Studies on the non-deuterated MT-45 using HLMs have been conducted to identify its primary metabolic pathways. nih.govnih.gov These investigations are crucial for predicting how the drug is cleared from the body. For MT-45, incubations with HLMs have revealed that the compound undergoes significant Phase I metabolism. nih.govnih.gov In a typical metabolic stability assay, the disappearance of the parent compound over time is monitored to calculate parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl Although specific data for this compound is not published, it is hypothesized that its t1/2 would be longer and its CLint would be lower than that of non-deuterated MT-45 in HLM incubations due to the KIE on hydroxylation pathways.

Use of Human and Rodent Hepatocytes for Comprehensive Metabolic Profiling

Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as necessary cofactors. nih.govnih.gov Studies using cryopreserved human and rodent (mouse and rat) hepatocytes have been instrumental in elucidating the metabolic fate of MT-45. nih.govnih.gov These studies confirm the findings from microsomes and provide additional insights into Phase II conjugation reactions. nih.govnih.gov

Metabolic stability studies performed with human and mouse hepatocytes have shown that MT-45 is metabolized, leading to the formation of various metabolites. researchgate.netnih.gov A comparative study using deuterated MT-45 in such a system would be expected to show a slower rate of depletion of the parent compound and potentially altered ratios of its various metabolites, depending on which metabolic pathways are most affected by the deuterium substitution.

Identification and Characterization of Phase I and Phase II Metabolites of MT-45

The metabolism of MT-45 predominantly proceeds through Phase I reactions, specifically N-dealkylation and hydroxylation, followed by Phase II glucuronidation of the hydroxylated metabolites. nih.govnih.gov

N-Dealkylation Metabolic Pathways

N-dealkylation is a common metabolic pathway for compounds containing piperazine (B1678402) rings. if-pan.krakow.ploup.com For MT-45, this involves the removal of the 1,2-diphenylethyl group from the piperazine nitrogen. This metabolic step is catalyzed by CYP450 enzymes. if-pan.krakow.ploup.com The resulting metabolite is a piperazine derivative that can be further metabolized. Studies have successfully identified N-dealkylated metabolites of MT-45 in incubations with human liver microsomes and hepatocytes. nih.gov

Hydroxylation Metabolic Pathways

Hydroxylation, the addition of a hydroxyl (-OH) group, is another major Phase I metabolic route for MT-45. nih.govnih.gov This can occur on the cyclohexane (B81311) ring or on one of the aromatic rings of the 1,2-diphenylethyl moiety. nih.govscholaris.ca Following hydroxylation, the resulting metabolites can undergo Phase II conjugation, primarily with glucuronic acid, to form more water-soluble compounds that are more easily excreted. nih.govnih.gov Hydroxylated and dihydroxylated metabolites, as well as their glucuronide conjugates, have been identified in vitro. nih.govscholaris.ca Given that this compound is deuterated on the cyclohexane ring, a significant KIE would be expected for the hydroxylation at this position. caymanchem.com

Table of Identified Metabolites of MT-45

Metabolite IDMetabolic PathwayDescription
M1N-DealkylationRemoval of the 1,2-diphenylethyl group.
M2MonohydroxylationAddition of one hydroxyl group to the cyclohexane or an aromatic ring.
M3DihydroxylationAddition of two hydroxyl groups.
M4Hydroxylation of N-dealkylated metaboliteHydroxylation occurring on the product of N-dealkylation.
M5Monohydroxy-MT-45 glucuronidePhase II conjugation of a monohydroxylated metabolite.
M6Dihydroxy-MT-45 glucuronidePhase II conjugation of a dihydroxylated metabolite.

Glucuronidation Metabolic Pathways

The biotransformation of MT-45 involves several key metabolic pathways, with glucuronidation representing a significant Phase II process. nih.govoup.com In vitro studies utilizing human liver microsomes and hepatocytes, as well as in vivo experiments in mice, have elucidated the primary metabolic routes. nih.govnih.gov The metabolism of MT-45 is initiated by Phase I reactions, which include N-dealkylation and hydroxylation. nih.govoup.com

Following these initial oxidative modifications, the resulting hydroxylated metabolites become substrates for conjugation reactions. Glucuronidation, the most prominent of these Phase II pathways for MT-45, involves the enzymatic addition of a glucuronic acid moiety to the hydroxylated metabolites. oup.comnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that facilitate the formation of more polar, water-soluble conjugates, thereby aiding their excretion from the body. researchgate.netupol.cz

While in vitro studies with human-derived materials identified Phase I metabolites as the major products, in vivo findings from mouse models present a different profile. nih.gov In urine samples from mice administered MT-45, hydroxy-MT-45-glucuronide and di-hydroxy-MT-45-glucuronide were identified as the most abundant metabolites. oup.comnih.gov This indicates that after the initial hydroxylation, the metabolites are extensively conjugated via glucuronidation before elimination.

Comparative Metabolic Fate Analysis of Deuterated and Non-Deuterated MT-45 Compounds

The introduction of deuterium into a molecule, such as in this compound, can significantly alter its metabolic fate compared to its non-deuterated (protium) counterpart. researchgate.net This alteration is primarily due to the deuterium kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) has a lower vibrational frequency and consequently a higher activation energy for cleavage compared to the carbon-hydrogen (C-H) bond. researchgate.net

Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of a C-H bond as a rate-limiting step, substituting hydrogen with deuterium can slow down the rate of metabolism. nih.gov This often leads to a more favorable pharmacokinetic profile for the deuterated compound, including a longer biological half-life and reduced clearance. nih.govassumption.edu The practical outcome can be a reduction in the rate of metabolic breakdown, as seen with the first FDA-approved deuterated drug, deutetrabenazine, which showed a 69-87% decrease in metabolic rate compared to its non-deuterated version. assumption.edu

The following table provides a conceptual comparison of the expected metabolic fate of a non-deuterated compound versus its deuterated analog, based on the principles of the kinetic isotope effect.

Table 1: Conceptual Comparative Metabolic Parameters of Non-Deuterated vs. Deuterated Compounds

Parameter Non-Deuterated Compound (e.g., MT-45) Deuterated Analog (e.g., MT-45-d11) Rationale
Metabolic Rate (CYP450-mediated) Higher Lower Stronger C-D bond slows enzymatic cleavage (Kinetic Isotope Effect). nih.gov
Biological Half-life (t½) Shorter Longer Slower metabolism leads to prolonged presence in the body. nih.gov
Systemic Clearance (CL) Higher Lower Reduced rate of elimination through metabolic pathways. nih.gov
Formation of Metabolites at Deuterated Site Higher Lower The primary purpose of deuteration is to inhibit metabolism at a specific "soft spot". juniperpublishers.com

Investigation of Metabolic Switching Mechanisms Induced by Deuteration

In the context of this compound, the heavy deuteration of the cyclohexyl ring is expected to inhibit hydroxylation at that position. This blockage could potentially shunt the metabolism of the molecule toward other sites that were previously less favored. Alternative metabolic pathways for MT-45 could include increased hydroxylation on the two phenyl rings or N-dealkylation at the piperazine ring. nih.gov Such a metabolic switch would alter the relative proportions of the various metabolites formed compared to the non-deuterated MT-45. This could lead to a different pharmacological or toxicological profile, as the nature and concentration of metabolites are changed. assumption.edu

The table below, modeled after findings for doxophylline, demonstrates how metabolic switching can alter the relative abundance of different metabolites. unito.it

Table 2: Illustrative Example of Metabolite Profile Change Due to Metabolic Switching

Metabolite Relative Plasma Concentration (Non-Deuterated Doxophylline) Relative Plasma Concentration (Deuterated Doxophylline) Implication
Metabolite A (e.g., from primary pathway) High Low Deuteration successfully inhibited the primary metabolic pathway.
Metabolite B (e.g., from secondary pathway) Low High (e.g., ~3-fold increase) Metabolism "switched" to a secondary pathway, increasing formation of this metabolite. unito.it

| Metabolite C (e.g., from another minor pathway) | Trace | Moderate | Another minor pathway becomes more prominent. |

This potential for metabolic switching underscores the complexity of using deuteration to modify a drug's properties and highlights the need for thorough investigation of the complete metabolite profile for any new deuterated compound.

Analytical Applications of Mt 45 D11 Dihydrochloride As an Internal Standard

Method Development and Validation for Quantitative Analysis in Forensic Toxicology

The development and validation of analytical methods are fundamental to ensuring that results are accurate, reliable, and fit for purpose. For the quantitative analysis of NPS such as MT-45, the use of a stable isotope-labeled internal standard like MT-45-d11 dihydrochloride (B599025) is a cornerstone of best practice. This is particularly crucial in forensic toxicology, where the results can have significant legal implications. mhmedical.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies for Novel Psychoactive Substances (NPS)

UHPLC-MS/MS has become a primary technique for the detection and quantification of NPS in biological samples due to its high sensitivity and specificity. ous-research.no In these methods, MT-45-d11 dihydrochloride is added to samples at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to MT-45, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. texilajournal.commusechem.com Any variations during sample extraction, cleanup, or injection are mirrored by the internal standard, allowing for accurate correction of the analyte signal. texilajournal.comwisdomlib.org This is especially important for complex biological matrices like blood and urine, where matrix effects can significantly impact analytical accuracy. texilajournal.comclearsynth.com The use of deuterated internal standards in UHPLC-MS/MS methods for NPS analysis is a key component of method validation, ensuring that the analytical procedure is robust and reliable. clearsynth.comresearchgate.netunb.brnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies in Forensic Laboratories

GC-MS is another powerful technique used in forensic laboratories for the analysis of a wide range of substances, including NPS. population-protection.euvideleaf.com The use of an internal standard in GC-MS is crucial for enhancing the accuracy and precision of quantitative analysis. monadlabtech.com this compound can be employed as an internal standard in GC-MS methods for the quantification of MT-45. caymanchem.com Similar to its role in LC-MS/MS, it compensates for variations in injection volume, derivatization efficiency (if required), and potential degradation in the hot injection port. monadlabtech.com The selection of an appropriate internal standard, such as a deuterated analog, is a critical step in developing a reliable GC-MS method. videleaf.com

A study on the analysis of MT-45 in whole blood utilized liquid chromatography-tandem mass spectrometry (LC-MS-MS) and employed acetyl fentanyl-d5 as the internal standard. oup.com While not MT-45-d11, this highlights the common practice of using deuterated standards in quantitative toxicological analysis.

Adherence to ISO/IEC 17025 and ISO 17034 Standards for Reference Materials

The quality and traceability of reference materials are critical in forensic science. ISO/IEC 17025 outlines the general requirements for the competence of testing and calibration laboratories, while ISO 17034 specifies the requirements for the competence of reference material producers. petro-online.comanton-paar.com Certified Reference Materials (CRMs) produced under an ISO 17034 accredited quality system provide assurance of metrological traceability, homogeneity, and stability. anton-paar.comansi.org Using a CRM like this compound, which is qualified under these standards, ensures that the analytical measurements are traceable to the International System of Units (SI). anton-paar.comnist.gov This adherence to international standards is essential for the mutual recognition of results between different laboratories and jurisdictions. nist.gov Laboratories accredited to ISO/IEC 17025 are required to use properly characterized and traceable reference materials for their calibrations and quality control. ansi.org

Significance of Deuterated Internal Standards in Ensuring Analytical Accuracy and Precision

Deuterated internal standards are invaluable tools in analytical chemistry for achieving high levels of accuracy and precision. clearsynth.com Their significance lies in their ability to mimic the behavior of the target analyte throughout the entire analytical process. musechem.com

Key advantages of using deuterated internal standards like this compound include:

Compensation for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. texilajournal.comclearsynth.com Since the deuterated standard is chemically identical to the analyte, it is affected by the matrix in the same way, allowing for reliable correction. texilajournal.commusechem.com

Correction for Sample Loss: During multi-step sample preparation procedures, some of the analyte may be lost. By adding the internal standard at the beginning, any losses will affect both the analyte and the standard proportionally, ensuring the final calculated concentration remains accurate. musechem.com

Improved Precision: The use of an internal standard corrects for variations in instrument response and injection volume, leading to more precise and reproducible results. monadlabtech.com

Accurate Quantification: By comparing the peak area ratio of the analyte to the known concentration of the internal standard, a precise and accurate quantification of the analyte can be achieved. wisdomlib.orgclearsynth.com

The table below summarizes the key attributes and functions of deuterated internal standards:

AttributeFunction in Analytical Methods
Chemical Identity Co-elutes with the analyte in chromatography, ensuring it experiences the same analytical conditions.
Mass Difference Allows for separate detection and quantification from the analyte by the mass spectrometer.
Early Addition Compensates for analyte loss during all stages of sample preparation and analysis.
Stable Isotopes Does not exhibit radioactive decay, ensuring stability over time. musechem.com

Application in Routine Forensic Casework and the Monitoring of Emerging Drug Trends

The validated analytical methods utilizing this compound are directly applicable to routine forensic casework. This includes the analysis of biological samples from driving under the influence of drugs (DUID) cases, drug-facilitated crimes, and post-mortem investigations. oup.com The accurate quantification of MT-45 is crucial for interpreting its potential role in impairment or cause of death.

Furthermore, the ability to accurately detect and quantify new and emerging NPS is vital for public health surveillance and monitoring drug trends. researchgate.netunb.brnih.gov Forensic laboratories play a key role in identifying the emergence of new substances in a population. The availability of certified reference materials like this compound enables laboratories to quickly develop and validate methods for new threats, contributing to a better understanding of the evolving drug landscape. nih.gov This intelligence can inform law enforcement, public health officials, and policymakers, allowing for timely responses to new drug threats. nih.gov

Advanced Sample Preparation Methodologies for Biological Matrices (e.g., QuEChERS)

The analysis of NPS in complex biological matrices often requires extensive sample preparation to remove interferences and concentrate the analytes. texilajournal.com Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be time-consuming and require significant amounts of organic solvents. unb.brmdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has gained popularity in forensic toxicology for its simplicity and efficiency. mdpi.comaafs.orgnih.gov Originally developed for pesticide analysis in food, it has been successfully adapted for the extraction of a wide range of drugs from biological fluids. aafs.orgmdpi.com

A typical QuEChERS procedure for blood or urine involves:

Addition of the internal standard (this compound) to the sample.

Addition of an organic solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate (B86663) and sodium acetate). unb.brnih.gov

Vigorous shaking to partition the analytes into the organic layer.

Centrifugation to separate the layers.

A dispersive solid-phase extraction (d-SPE) step on the supernatant, where a sorbent is added to remove interfering matrix components. unb.br

The final extract is then ready for analysis by LC-MS/MS or GC-MS.

The use of this compound in conjunction with QuEChERS ensures that any variability in the extraction and cleanup steps is accounted for, leading to reliable and accurate quantification of MT-45. unb.br The efficiency and cost-effectiveness of QuEChERS make it a valuable tool for high-throughput forensic laboratories. aafs.orgmdpi.com

Future Directions and Research Opportunities for Deuterated Analogs of Mt 45

Emerging Trends in Deuterated Drug Discovery and Development Beyond Metabolic Stabilization

The initial and most recognized advantage of deuteration in drug development is the potential to slow down metabolic processes. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as those in the cytochrome P450 family. researchgate.nettandfonline.com This "deuterium kinetic isotope effect" can lead to reduced clearance, a longer half-life, and increased systemic exposure of a drug.

However, the application of deuterium (B1214612) in drug discovery is expanding beyond simply enhancing metabolic stability. tandfonline.comnih.gov Emerging trends focus on leveraging deuteration to:

Reduce the formation of toxic metabolites: By blocking specific metabolic pathways, deuteration can prevent the generation of harmful byproducts. musechem.com For instance, deuterating the N-methyl group of the androgen receptor antagonist enzalutamide (B1683756) aims to reduce the formation of a metabolite linked to seizures. musechem.com

Stabilize chiral centers: Deuterium substitution at a chiral center can reduce the interconversion between stereoisomers, allowing for the development of a single, more active or safer isomer.

Modulate pharmacological activity: While often subtle, the change from hydrogen to deuterium can influence how a drug interacts with its target, potentially enhancing its efficacy. musechem.com

Improve oral bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can decrease this effect, leading to better absorption when taken orally.

These strategies represent a shift from a "deuterium switch" approach, where an existing drug is deuterated, to incorporating deuterium early in the drug discovery process to overcome pharmacokinetic challenges. nih.gov

Advancements in Spectroscopic and Chromatographic Techniques for Isotopic Analysis

The precise analysis of deuterated compounds is crucial for both research and quality control. Recent advancements in analytical techniques have significantly improved the ability to characterize these isotopically labeled molecules.

Spectroscopic Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for determining the exact mass and fragmentation patterns of deuterated compounds, confirming the incorporation and location of deuterium atoms. ijpsjournal.com Isotope Ratio Mass Spectrometry (IRMS) provides highly precise measurements of isotopic ratios. numberanalytics.comiaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise location of deuterium atoms within a molecule. numberanalytics.com Deuterium NMR (²H NMR) can directly detect the deuterium nuclei, while changes in the ¹H and ¹³C NMR spectra upon deuteration also provide valuable structural information.

Vibrational Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can detect the changes in vibrational frequencies that occur when a C-H bond is replaced by a C-D bond, offering another method for confirming deuteration. numberanalytics.comajchem-a.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with MS (LC-MS), is a cornerstone for separating and analyzing deuterated compounds from their non-deuterated counterparts and other impurities. ijpsjournal.commagnascientiapub.com The development of new stationary phases and techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) has expanded the range of compounds that can be analyzed. routledge.com

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC, making it ideal for the detailed analysis of complex mixtures containing deuterated compounds. ijpsjournal.com

Gas Chromatography (GC): GC, often coupled with MS (GC-MS), is another key technique for the analysis of volatile deuterated compounds. magnascientiapub.com

The integration of these techniques, such as LC-IRMS, provides a comprehensive approach to the analysis of isotopically labeled compounds. wiley.comnih.gov

Computational Chemistry and Molecular Modeling Approaches for Predicting Deuterium Effects

Computational methods are increasingly being used to predict the effects of deuteration, helping to guide the design and synthesis of new deuterated compounds.

Quantum Mechanics (QM): QM calculations can be used to predict the changes in bond strength, vibrational frequencies, and other molecular properties upon deuteration. nih.govrsc.org These calculations can help to rationalize the observed kinetic isotope effects and predict which positions in a molecule are most likely to benefit from deuteration. fugaku100kei.jp

Molecular Dynamics (MD) Simulations: MD simulations can be used to study how deuteration affects the conformation and dynamics of a molecule, as well as its interactions with biological targets like proteins and enzymes. oup.com This can provide insights into how deuteration might alter a drug's binding affinity and efficacy. researchgate.net

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and predict how deuteration can modulate properties like fluorescence. rsc.org They are also used to investigate the mechanism of deuteration reactions. acs.org

These computational approaches can help to screen potential deuterated candidates before they are synthesized, saving time and resources in the drug discovery process. frontiersin.org Models are being developed to predict deuterium effects based on molecular structure, which could further accelerate the practical application of deuterated molecules. fugaku100kei.jp

Interdisciplinary Research Collaborations for Comprehensive Characterization of Novel Deuterated Compounds

The successful development and characterization of novel deuterated compounds like analogs of MT-45 require a collaborative effort across multiple scientific disciplines.

Synthetic Chemistry: Expertise in designing and executing synthetic routes to produce precisely deuterated molecules is fundamental. marquette.eduresearchgate.net

Analytical Chemistry: Specialists in advanced spectroscopic and chromatographic techniques are needed for the comprehensive characterization and purity assessment of these compounds. iaea.orgrsc.org

Pharmacology and Toxicology: Researchers in these fields are essential for evaluating the biological activity, metabolic fate, and potential toxicity of new deuterated analogs. researchgate.netuobaghdad.edu.iq

Computational Chemistry: Theoretical chemists play a crucial role in predicting the effects of deuteration and providing a molecular-level understanding of the observed properties. aanda.orgaanda.org

Biochemistry: Understanding the interactions of deuterated compounds with enzymes and other biological macromolecules is critical. nih.gov

Such interdisciplinary collaborations, often spanning academia and industry, are vital for advancing the field of deuterated drug discovery and ensuring the thorough characterization of new chemical entities. acs.orgill.eu

Q & A

Q. What experimental methods are used to synthesize and characterize MT-45-d11 dihydrochloride?

this compound is synthesized via condensation of cyclohexylamine and diphenylethyl-piperazine derivatives, followed by dihydrochloride salt formation. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (≥98%), and mass spectrometry (MS) for molecular weight verification (421.5 g/mol for the dihydrochloride form). Batch-specific certificates of analysis (CoA) should be reviewed for isotopic labeling (e.g., deuterium in MT-45-d11) and chiral purity .

Q. Which pharmacological assays are appropriate to evaluate this compound’s opioid activity?

In vivo assays such as the tail-flick test (for analgesia) and conditioned place preference (for reward liability) are standard. In vitro receptor binding assays (e.g., μ-opioid receptor affinity) using radiolabeled ligands (e.g., [³H]-DAMGO) are critical. Cross-validate results with enantiomerically pure standards (e.g., (S)-(+)-MT-45 dihydrochloride, ≥95% chiral purity) to isolate stereospecific effects .

Q. How should researchers ensure stability and integrity of this compound during experiments?

Store lyophilized this compound at -20°C in airtight, light-protected containers. For solutions, use inert solvents (e.g., dimethyl sulfoxide) and avoid repeated freeze-thaw cycles. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 1 month) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How do enantiomeric differences in this compound impact pharmacological outcomes?

The (S)-(+)-enantiomer (Item No. 15128) exhibits higher μ-opioid receptor affinity than the (R)-(-)-form. Use chiral HPLC or supercritical fluid chromatography (SFC) to separate enantiomers. Compare in vitro binding (IC₅₀) and in vivo dose-response curves to quantify stereospecific effects. Contradictions in literature data may arise from incomplete enantiomeric resolution in racemic mixtures .

Q. What strategies resolve contradictions in reported efficacy data across studies?

Discrepancies may stem from variations in enantiomeric purity, solvent choice (e.g., aqueous vs. organic), or animal models (e.g., rodents vs. primates). Replicate studies using ISO/IEC 17025-certified reference materials and disclose batch-specific CoA data. Perform meta-analyses to identify confounding variables (e.g., dosing protocols) .

Q. How can researchers design experiments to assess this compound’s abuse potential while complying with Schedule I regulations?

Use self-administration paradigms in rodent models under institutional animal care committee (IACUC) approval. Pair behavioral assays (e.g., operant conditioning) with neurochemical profiling (e.g., microdialysis for dopamine release in the nucleus accumbens). Include positive controls (e.g., morphine) and negative controls (e.g., saline) to validate findings .

Q. What methodologies quantify this compound’s stability under physiological conditions?

Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) environments. Use LC-MS/MS to track parent compound degradation and metabolite formation (e.g., N-dealkylation products). Compare stability with non-deuterated MT-45 to assess isotopic effects on metabolic half-life .

Q. How do neurochemical pathways beyond opioid receptors contribute to this compound’s effects?

Conduct transcriptomic profiling (RNA-seq) of brain regions post-administration to identify dysregulated genes (e.g., NMDA receptor subunits). Pair with selective receptor antagonists (e.g., naloxone for opioid receptors, MK-801 for NMDA) to isolate pathway-specific contributions .

Q. What pharmacokinetic challenges arise in cross-species studies of this compound?

Rodents exhibit faster hepatic metabolism than primates due to cytochrome P450 isoform differences. Use radiolabeled MT-45-d11 (e.g., ¹⁴C) to compare bioavailability and tissue distribution. Adjust dosing regimens based on allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .

Q. How can forensic researchers differentiate this compound from novel synthetic opioids?

Employ high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., m/z 421.5) and isotopic pattern analysis (d11 labeling). Cross-reference with spectral libraries (e.g., SWGDRUG) and chiral reference standards to confirm identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.